(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

Catalog No.
S884010
CAS No.
451503-29-0
M.F
C13H13Cl2N
M. Wt
254.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

CAS Number

451503-29-0

Product Name

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1

InChI Key

UHPRBUXOILBKFH-BTQNPOSSSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl
  • Chiral Ligand Design

    The presence of the "R" designation indicates a chiral center in the molecule. Chiral molecules can be used as ligands in asymmetric catalysis, a field concerned with creating specific enantiomers (mirror images) of molecules with valuable properties in pharmaceuticals and other applications .

  • Derivatization for Medicinal Chemistry

    The core structure of the molecule contains an aromatic ring system and a central amine group. These functional groups are commonly found in various bioactive molecules. Medicinal chemists might explore synthesizing derivatives of (R)-(4-Chlorophenyl)(phenyl)methanamine HCl to investigate potential interactions with biological targets .

  • Reference Compound in Studies

    Due to the presence of a chlorine atom, the molecule possesses distinct properties detectable with analytical techniques. Researchers might use (R)-(4-Chlorophenyl)(phenyl)methanamine HCl as a reference compound in studies involving separation techniques like chromatography or spectroscopy .

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as deschloroketamine, is a chemical compound with the molecular formula C13H12ClNC_{13}H_{12}ClN and a molecular weight of approximately 217.69 g/mol. This compound belongs to the arylcyclohexylamine class and is a derivative of ketamine, notable for its anesthetic and analgesic properties. It is characterized by a chiral center, which contributes to its pharmacological activity and specificity in biological interactions .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form secondary amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction.
  • Nucleophiles for Substitution: Sodium methoxide or potassium tert-butoxide can facilitate substitution reactions .

Major Products Formed

  • Oxidation: Produces (4-chlorophenyl)(phenyl)methanone.
  • Reduction: Yields (R)-(4-chlorophenyl)(phenyl)methanamine.
  • Substitution: Results in various substituted derivatives depending on the nucleophile used.

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride exhibits significant biological activity, primarily through its interactions with neurotransmitter systems. It is studied for its potential effects on cellular processes, including:

  • Cell Signaling: Influences pathways that regulate gene expression and cellular metabolism.
  • Enzyme Interaction: Affects enzymes involved in metabolic pathways, leading to changes in metabolite levels .

The compound has shown promise as an anesthetic and analgesic agent, similar to ketamine, but with potentially reduced side effects.

Synthetic Routes

The synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride typically involves:

  • Formation of Intermediate: Reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to create (4-chlorophenyl)(phenyl)methanol.
  • Reductive Amination: The intermediate undergoes reductive amination using ammonium chloride and sodium cyanoborohydride.
  • Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production

Industrial methods mirror laboratory synthesis but are scaled for larger quantities. Stringent control of reaction conditions ensures high yield and purity, often utilizing automated reactors for efficiency .

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride has several applications across various fields:

  • Scientific Research: Used as a reagent in organic synthesis and as a precursor for other compounds.
  • Medicine: Investigated for its anesthetic and analgesic properties.
  • Industry: Employed in developing new materials and chemical products .

Studies on the interactions of (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride focus on its binding affinity to various receptors, particularly those involved in pain modulation and anesthesia. Its unique structural features allow it to interact selectively with certain neurotransmitter systems, making it a subject of interest in pharmacological research.

Similar Compounds

Several compounds share structural or functional similarities with (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride:

Compound NameDescription
KetamineA well-known anesthetic with NMDA receptor antagonistic properties.
MethoxetamineAn arylcyclohexylamine derivative with similar effects but different pharmacokinetics.
Phencyclidine (PCP)A dissociative anesthetic with a similar mechanism but higher potency and distinct side effects.

Uniqueness

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride is unique due to its specific structural modifications that confer distinct pharmacological properties compared to other similar compounds. Its reduced side effect profile and potential for diverse research applications enhance its value in scientific studies .

Dates

Modify: 2023-08-16

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